molecular formula C14H15ClN4O2S B5754223 (1-methyl-2,5-dioxopyrrolidin-3-yl) N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate

(1-methyl-2,5-dioxopyrrolidin-3-yl) N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate

Cat. No.: B5754223
M. Wt: 338.8 g/mol
InChI Key: MSFDZIPEHKGAJU-CAOOACKPSA-N
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Description

(1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a chlorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate typically involves multiple steps. One common method includes the reaction of 1-methyl-2,5-dioxopyrrolidin-3-ylamine with 4-chlorobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with thiocarbamoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, (1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into a drug for treating certain diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of (1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: Known for its use as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Similar in structure but with different substituents, affecting its reactivity and applications.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Another related compound with distinct properties due to its bulky substituents.

Uniqueness

(1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate stands out due to its unique combination of a pyrrolidinone ring and a chlorophenyl group. This structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

(1-methyl-2,5-dioxopyrrolidin-3-yl) N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-8(9-3-5-10(15)6-4-9)17-18-14(16)22-11-7-12(20)19(2)13(11)21/h3-6,11H,7H2,1-2H3,(H2,16,18)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFDZIPEHKGAJU-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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